molecular formula C10H16Cl2N4 B15065993 N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride

N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride

Cat. No.: B15065993
M. Wt: 263.16 g/mol
InChI Key: AQLHBJZNJCDGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorine atom at the 5-position. The cyclohexane-1,2-diamine moiety is then attached to the pyrimidine ring through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N1-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride can be compared with other similar compounds, such as:

    N1-(5-bromopyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    N1-(5-fluoropyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets.

    N1-(5-methylpyrimidin-2-yl)cyclohexane-1,2-diamine hydrochloride: The methyl group can influence the compound’s lipophilicity and pharmacokinetic properties.

This compound stands out due to its unique combination of a chloropyrimidine ring and a cyclohexane-1,2-diamine moiety, which imparts specific chemical and biological properties .

Properties

Molecular Formula

C10H16Cl2N4

Molecular Weight

263.16 g/mol

IUPAC Name

2-N-(5-chloropyrimidin-2-yl)cyclohexane-1,2-diamine;hydrochloride

InChI

InChI=1S/C10H15ClN4.ClH/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12;/h5-6,8-9H,1-4,12H2,(H,13,14,15);1H

InChI Key

AQLHBJZNJCDGBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NC2=NC=C(C=N2)Cl.Cl

Origin of Product

United States

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